(Butylthio)-oxotin

Description

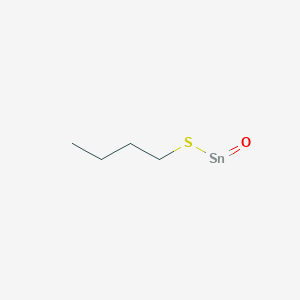

(Butylthio)-oxotin, chemically designated as butylmercaptooxo stannane, is an organotin compound with the molecular formula C₄H₁₀OSSn and a molecular weight of 224.9 g/mol . Its CAS registry number is 26410-42-4, and it is classified under EINECS number 247-678-6 . Structurally, it features a tin (Sn) atom coordinated with a butylthio group (–SC₄H₉) and an oxo group (=O), forming a tetravalent organotin complex. Organotin compounds like this compound are historically significant in industrial applications, including use as stabilizers in PVC production, biocides, and catalysts .

Synthetic routes for analogous organotin compounds often involve nucleophilic substitution or condensation reactions. For instance, alkylthio-stannanes can be synthesized by reacting tin halides with thiols or their derivatives under controlled conditions .

Properties

Molecular Formula |

C4H9OSSn |

|---|---|

Molecular Weight |

223.89 g/mol |

InChI |

InChI=1S/C4H10S.O.Sn/c1-2-3-4-5;;/h5H,2-4H2,1H3;;/q;;+1/p-1 |

InChI Key |

VTUYTGQRBBEOJA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCS[Sn]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylthio)-oxotin typically involves the introduction of a butylthio group to an oxotin precursor. One common method involves the reaction of oxotin with butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

(Butylthio)-oxotin undergoes various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiols or other reduced forms.

Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Butylthio)-oxotin has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Butylthio)-oxotin involves its interaction with specific molecular targets and pathways. The butylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 26410-42-4 | C₄H₁₀OSSn | 224.9 | Butylthio, oxo |

| (Butylthio)triocylstannane | 70303-47-8 | C₂₈H₆₀SSn | 547.63 | Butylthio, trioctyl |

| Methylthio-stannane | Not provided | CH₃SSnOX | ~150–200 (estimated) | Methylthio, variable ligands |

Key Observations :

Table 2: Toxicity and Regulatory Data

| Compound Name | LD₅₀ (Intraperitoneal, Mice) | OSHA PEL (mg Sn/m³) | NIOSH REL (mg Sn/m³) |

|---|---|---|---|

| This compound | Not reported | 0.1 (assumed)* | 0.1 (assumed)* |

| (Butylthio)triocylstannane | 389 mg/kg | 0.1 | 0.1 |

Key Observations :

- (Butylthio)triocylstannane exhibits acute toxicity (LD₅₀ = 389 mg/kg in mice), likely due to its lipophilic trioctyl groups enhancing cellular membrane penetration .

- Regulatory Limits: Both compounds fall under OSHA’s permissible exposure limit (PEL) of 0.1 mg Sn/m³, reflecting the stringent controls on organotin compounds due to their neurotoxic and immunotoxic effects .

- Decomposition Risks: Heating this compound may release toxic SOₓ and SnOₓ fumes, analogous to other alkylthio-stannanes .

Biological Activity

(Butylthio)-oxotin is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, including its mechanisms of action, cytotoxicity, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of oxotin, characterized by the presence of a butylthio group. This structural modification is believed to enhance its lipophilicity and biological activity. The compound's molecular formula is C₁₁H₁₅N₃O₂S, which indicates the presence of nitrogen and sulfur, elements often associated with biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of functional groups such as -N=CO can influence gene transcription related to biofilm formation in bacteria, enhancing their antibacterial efficacy .

- Cytotoxicity : Cytotoxicity studies have shown that this compound can affect various cell lines. For example, similar compounds have demonstrated varied effects on L929 cells, where certain concentrations led to increased cell viability while others resulted in toxicity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds:

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against various bacterial strains, noting that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to over 500 µg/mL depending on the strain .

- This suggests that this compound may possess comparable antimicrobial properties.

-

Cytotoxicity Profiles :

- In cytotoxicity assays involving L929 cells, different concentrations of related oxadiazoline derivatives were tested. The results indicated that at certain doses, cell viability increased significantly, while at higher concentrations, toxicity was observed .

- The following table summarizes the effects observed at various concentrations:

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 75 | 83 |

| 150 | 101 | 97 |

| 100 | 84 | 90 |

| 50 | 81 | 74 |

| 25 | 84 | 79 |

| 12 | 107 | 96 |

| 6 | 110 | 103 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.